molecular formula C6F14LiNO4S2 B1143210 Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide CAS No. 189217-59-2

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide

Cat. No.: B1143210
CAS No.: 189217-59-2
M. Wt: 487.12
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Description

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide is a highly fluorinated lithium salt known for its exceptional thermal and chemical stability. This compound is widely used in various applications, particularly in the field of electrochemistry, due to its unique properties such as high ionic conductivity and low viscosity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide typically involves the reaction of lithium hydroxide with 1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl chloride. The reaction is carried out in an aprotic solvent such as acetonitrile or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The general reaction scheme is as follows:

LiOH+C3F7SO2ClLiN(SO2C3F7)2+HCl\text{LiOH} + \text{C}_3\text{F}_7\text{SO}_2\text{Cl} \rightarrow \text{LiN(SO}_2\text{C}_3\text{F}_7\text{)}_2 + \text{HCl} LiOH+C3​F7​SO2​Cl→LiN(SO2​C3​F7​)2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide can undergo nucleophilic substitution reactions due to the presence of the sulfonyl groups.

    Complexation Reactions: It forms complexes with various metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Solvents: Aprotic solvents like acetonitrile and dimethyl sulfoxide are preferred to maintain the reactivity of the compound.

Major Products

The major products of these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Chemistry

In chemistry, lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide is extensively used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and stability. It also serves as a catalyst in various organic synthesis reactions.

Biology and Medicine

While its direct applications in biology and medicine are limited, its derivatives are being explored for potential use in drug delivery systems and as imaging agents due to their unique fluorinated structure.

Industry

In the industrial sector, this compound is used in the production of specialty polymers and as a component in high-performance lubricants and greases.

Mechanism of Action

The mechanism by which lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide exerts its effects is primarily through its ability to stabilize ionic species and facilitate ion transport. The highly electronegative fluorine atoms create a stable environment for lithium ions, enhancing their mobility and conductivity in electrochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • Lithium bis(trifluoromethanesulfonyl)imide
  • Lithium hexafluorophosphate
  • Lithium tetrafluoroborate

Uniqueness

Compared to these similar compounds, lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide offers superior thermal stability and lower viscosity, making it particularly advantageous in high-temperature applications and in systems requiring fast ion transport.

This detailed overview highlights the significance of this compound in various scientific and industrial fields, showcasing its versatility and unique properties

Properties

IUPAC Name

lithium;bis(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F14NO4S2.Li/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQIRERQWNDDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(F)(F)F)(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F14LiNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033076
Record name Lithium bis(perfluoropropanesulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189217-59-2
Record name Lithium bis(perfluoropropanesulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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